Ácido tribromoacético

Descripción general

Descripción

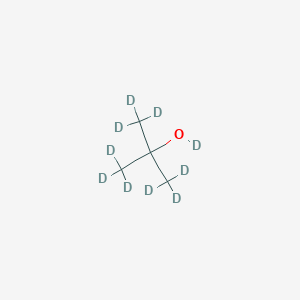

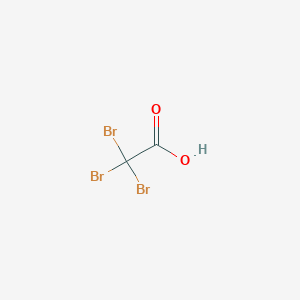

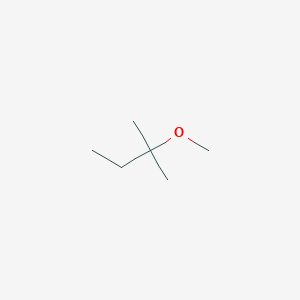

Tribromoacetic acid is a chemical compound with the formula CBr₃CO₂H. It belongs to the family of haloacetic acids, which are characterized by the presence of halogen atoms attached to the acetic acid molecule. Tribromoacetic acid is less commonly encountered compared to its analogs, trichloroacetic acid and trifluoroacetic acid . It appears as a crystalline powder and has a melting point of 132°C and a boiling point of 245°C .

Mecanismo De Acción

Target of Action

Tribromoacetic acid is a haloacetic acid, but it is less encountered and used than the closely related trichloroacetic and trifluoroacetic acids

Result of Action

It’s worth noting that haloacetic acids, including tribromoacetic acid, are suspected to cause various forms of cancer, be genotoxic, and have negative developmental effects .

Action Environment

The action, efficacy, and stability of Tribromoacetic acid can be influenced by various environmental factors. For instance, haloacetic acids have been reported to be the most abundant category of disinfection byproducts (DBPs) in swimming pool water . The presence of other chemicals, pH, temperature, and other factors can potentially affect the action of Tribromoacetic acid.

Aplicaciones Científicas De Investigación

Tribromoacetic acid has several applications in scientific research:

Analytical Chemistry: It is used as a reagent for the detection and quantification of specific compounds in samples.

Biology and Medicine: Tribromoacetic acid is used in studies related to enzyme inhibition and protein modification.

Industrial Applications: It is employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Análisis Bioquímico

Biochemical Properties

It is known that Tribromoacetic acid is a halogenated acetic acid, and these types of compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies have shown that similar compounds, such as other haloacetic acids, can have significant effects on cells . For example, they can cause DNA damage and have been associated with genotoxic effects

Molecular Mechanism

It is known that haloacetic acids can undergo reductive debromination, forming di-haloacetic acids . This process involves the removal of a bromine atom from the molecule, which could potentially interact with other biomolecules and affect cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Tribromoacetic acid in animal models. A study on sea urchin embryos showed that similar compounds, such as other brominated disinfection by-products, can have toxic effects . The toxicity was observed to be dose-dependent, with higher doses causing more significant effects .

Metabolic Pathways

It is known that haloacetic acids can be metabolized in the liver, involving various enzymes and cofactors

Transport and Distribution

It is known that similar compounds, such as other haloacetic acids, can be transported across cell membranes

Subcellular Localization

It is known that similar compounds, such as other haloacetic acids, can localize to various subcellular compartments

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tribromoacetic acid can be synthesized through the bromination of acetic acid or its derivatives. One common method involves the reaction of acetic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction proceeds as follows:

CH3COOH+3Br2→CBr3COOH+3HBr

Industrial Production Methods: In industrial settings, tribromoacetic acid is produced by the controlled bromination of acetic acid using bromine and a suitable catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of reactants and control the reaction temperature .

Análisis De Reacciones Químicas

Types of Reactions: Tribromoacetic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: Tribromoacetic acid can be reduced to form acetic acid or other derivatives.

Oxidation Reactions: It can be oxidized to form carbon dioxide and other byproducts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Substitution: Formation of hydroxyacetic acid or other substituted acetic acids.

Reduction: Formation of acetic acid.

Oxidation: Formation of carbon dioxide and water.

Comparación Con Compuestos Similares

Trichloroacetic Acid: Similar in structure but contains chlorine atoms instead of bromine.

Trifluoroacetic Acid: Contains fluorine atoms instead of bromine.

Dibromoacetic Acid: Contains two bromine atoms instead of three.

Uniqueness of Tribromoacetic Acid: Tribromoacetic acid is unique due to its higher reactivity compared to its chloro and fluoro analogs. The presence of three bromine atoms makes it a more potent reagent for nucleophilic substitution and other chemical reactions .

Propiedades

IUPAC Name |

2,2,2-tribromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIONYIKHPASLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021668 | |

| Record name | Tribromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tribromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (decomposition) | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether; slightly soluble in petroleum ether., In water, 2.0X10+5 mg/L at 25 °C | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00028 [mmHg] | |

| Record name | Tribromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

75-96-7 | |

| Record name | Tribromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71KTL99QJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

129-135 °C | |

| Record name | TRIBROMOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tribromoacetic acid?

A1: Tribromoacetic acid has the molecular formula C2HBr3O2 and a molecular weight of 296.73 g/mol. []

Q2: Is there any spectroscopic data available for Tribromoacetic acid?

A2: Yes, research has characterized Tribromoacetic acid using infrared (IR) and Raman spectroscopy, both in solid form and in aqueous solutions. [, ] These studies provide insights into the vibrational modes and structural features of the molecule.

Q3: How is Tribromoacetic acid formed in drinking water?

A3: Tribromoacetic acid is primarily formed as a disinfection by-product (DBP) during the chlorination of drinking water. This occurs when chlorine reacts with naturally occurring organic matter, particularly in the presence of bromide ions. [, , ]

Q4: Are there other sources of Tribromoacetic acid in the environment?

A4: Tribromoacetic acid can also result from the degradation of certain halogenated compounds, including some hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). []

Q5: Where is Tribromoacetic acid typically found?

A5: Tribromoacetic acid is commonly detected in drinking water, particularly in systems that use chlorine disinfection and have source waters with elevated bromide levels. Studies have identified it in drinking water systems across the globe, including Europe, Asia, and North America. [, , ]

Q6: Do levels of Tribromoacetic acid vary in drinking water?

A6: Yes, the concentration of Tribromoacetic acid in drinking water can vary significantly depending on factors like the source water quality, bromide levels, chlorine dose, and treatment processes employed. [, ]

Q7: Is Tribromoacetic acid a stable compound in water?

A8: Tribromoacetic acid is considered relatively stable in water compared to other haloacetic acids. Studies indicate it primarily degrades through decarboxylation, a process with a relatively long half-life at ambient temperatures. []

Q8: What factors can influence the degradation of Tribromoacetic acid?

A9: The degradation of Tribromoacetic acid can be influenced by factors like temperature, pH, and the presence of certain metals or reducing agents. Research suggests that it is more rapidly degraded under reducing conditions. [, ]

Q9: Can sunlight degrade Tribromoacetic acid?

A10: While sunlight exposure can degrade some DBPs, research indicates it may not be a significant degradation pathway for Tribromoacetic acid. In some cases, sunlight exposure even slowed down its decomposition. []

Q10: What are the main degradation products of Tribromoacetic acid?

A11: The primary degradation pathway of Tribromoacetic acid is decarboxylation, which yields bromide ions, carbon dioxide, and potentially other brominated byproducts like dibromoacetic acid. [, , ]

Q11: Can Tribromoacetic acid be removed during drinking water treatment?

A12: Yes, certain treatment processes can effectively remove Tribromoacetic acid from drinking water. These include activated carbon adsorption and some advanced oxidation processes. []

Q12: Is Tribromoacetic acid toxic?

A13: Yes, Tribromoacetic acid has been identified as a potential human carcinogen and has demonstrated cytotoxic and genotoxic effects in various studies. [, , , ]

Q13: What kind of genotoxic effects have been observed with Tribromoacetic acid?

A14: Studies using mammalian cells have shown that Tribromoacetic acid can induce DNA damage, including chromosome damage, DNA error-prone repair, and chromosome recombination. [, ]

Q14: What are the potential health effects of Tribromoacetic acid exposure?

A15: While more research is needed to fully understand the human health effects of Tribromoacetic acid, it has been classified as 'reasonably anticipated to be a human carcinogen' by the National Toxicology Program (NTP). []

Q15: Are brominated haloacetic acids, like Tribromoacetic acid, more toxic than chlorinated ones?

A16: Research suggests that brominated HAAs, including Tribromoacetic acid, tend to be more cytotoxic and genotoxic compared to their chlorinated analogs. [, ]

Q16: How is Tribromoacetic acid measured in water samples?

A17: Tribromoacetic acid is typically measured in water samples using analytical techniques like gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). [, , ]

Q17: Are there standardized methods for analyzing Tribromoacetic acid in drinking water?

A18: Yes, standardized methods for analyzing Tribromoacetic acid and other haloacetic acids in drinking water have been developed by organizations like the US EPA. One example is EPA method 557, which utilizes ion chromatography with tandem mass spectrometry (IC-MS/MS). [, ]

Q18: What are some challenges in analyzing Tribromoacetic acid?

A19: Challenges in analyzing Tribromoacetic acid can include its relatively low concentrations in water samples and potential interferences from other DBPs. Additionally, some brominated HAAs can be unstable during analysis, requiring careful method optimization. [, ]

Q19: Have computational methods been used to study Tribromoacetic acid?

A20: Yes, computational chemistry techniques have been employed to study the interactions of Tribromoacetic acid with enzymes like dehalogenase. Molecular docking simulations have provided insights into the binding affinities and interactions of this compound with the enzyme's active site. []

Q20: Have QSAR models been developed for Tribromoacetic acid and related compounds?

A21: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of Tribromoacetic acid and other DBPs based on their chemical structures and physicochemical properties. [, ] These models can help assess the potential risks associated with different DBPs.

Q21: What is the environmental fate of Tribromoacetic acid?

A22: Tribromoacetic acid released into the environment can partition into various compartments like water, soil, and sediment. Its persistence and potential for bioaccumulation depend on factors like its degradation rate and sorption behavior in different environmental matrices. [, ]

Q22: Does Tribromoacetic acid pose a risk to aquatic organisms?

A23: Research has shown that Tribromoacetic acid can be toxic to aquatic organisms, including fish and invertebrates. Its presence in discharged wastewater or runoff could potentially impact aquatic ecosystems. [, ]

Q23: How can the formation of Tribromoacetic acid in drinking water be minimized?

A24: Several strategies can be implemented to minimize Tribromoacetic acid formation during drinking water treatment. These include optimizing chlorination practices, exploring alternative disinfection methods, and removing precursors like bromide ions from source water. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)